2-(1,4-Dithian-2-yl)acetic acid

CAS No.: 933690-72-3

Cat. No.: VC2565595

Molecular Formula: C6H10O2S2

Molecular Weight: 178.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933690-72-3 |

|---|---|

| Molecular Formula | C6H10O2S2 |

| Molecular Weight | 178.3 g/mol |

| IUPAC Name | 2-(1,4-dithian-2-yl)acetic acid |

| Standard InChI | InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) |

| Standard InChI Key | WWBFAEVCVVUDKZ-UHFFFAOYSA-N |

| SMILES | C1CSC(CS1)CC(=O)O |

| Canonical SMILES | C1CSC(CS1)CC(=O)O |

Introduction

Structural Characteristics and Basic Properties

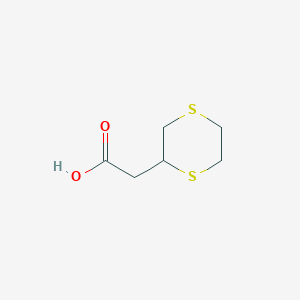

2-(1,4-Dithian-2-yl)acetic acid (CAS No. 933690-72-3) is characterized by a 1,4-dithiane heterocyclic ring substituted with an acetic acid moiety at the 2-position. The compound has the molecular formula C6H10O2S2 with a molecular weight of 178.3 g/mol. Its structure can be represented by the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 933690-72-3 |

| Molecular Formula | C6H10O2S2 |

| Molecular Weight | 178.3 g/mol |

| IUPAC Name | 2-(1,4-dithian-2-yl)acetic acid |

| Standard InChI | InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8) |

| Standard InChIKey | WWBFAEVCVVUDKZ-UHFFFAOYSA-N |

| SMILES | C1CSC(CS1)CC(=O)O |

| Canonical SMILES | C1CSC(CS1)CC(=O)O |

The 1,4-dithiane heterocycle contains two sulfur atoms in a six-membered ring at positions 1 and 4, creating a distinct chemical environment that influences the compound's reactivity and potential applications .

Physical and Chemical Properties

While specific analytical data for 2-(1,4-Dithian-2-yl)acetic acid is limited in the literature, several properties can be inferred from its structure and related compounds:

The compound contains a carboxylic acid group, which confers acidity similar to other alpha-substituted acetic acids. The pKa is expected to be comparable to that of acetic acid (approximately 4.7) , potentially slightly modified by the electron-withdrawing effects of the dithiane ring.

The 1,4-dithiane core provides specific chemical reactivity that distinguishes it from other heterocycles. Unlike its more widely studied isomer 1,3-dithiane, the 1,4-dithiane structure offers complementary reactivity patterns that can be exploited in synthetic applications .

Synthetic Approaches

The synthesis of 2-(1,4-Dithian-2-yl)acetic acid can be approached through several routes based on established methods for related 1,4-dithiane derivatives.

Synthesis from 1,4-Dithiane Precursors

One potential synthetic route involves functionalization of the 1,4-dithiane ring. Parham's ring expansion methodology, which has been used for synthesizing 1,4-dithiane derivatives, could be adapted for preparing the target compound . This approach typically begins with:

-

Preparation of 1,4-dithiane through condensation of ethane-1,2-dithiol with appropriate reagents

-

Functionalization at the 2-position

-

Introduction of the acetic acid moiety

The Parham method, which involves ring expansion of 1,3-dithiolanes derived from α-halocarbonyls, has been described as "the most practical preparatory procedure" for certain 1,4-dithiane derivatives on a large scale .

Alternative Synthetic Routes

Another potential approach could involve:

-

Direct functionalization of 1,4-dithiane with a suitable carbanion

-

Subsequent oxidation to introduce the carboxylic acid group

The specific conditions would need to be optimized to achieve selectivity for the desired 2-(1,4-Dithian-2-yl)acetic acid product.

Reactivity and Chemical Transformations

The chemical reactivity of 2-(1,4-Dithian-2-yl)acetic acid stems from two key functional groups:

Carboxylic Acid Reactivity

The acetic acid moiety can undergo typical carboxylic acid reactions:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to corresponding alcohols

-

Decarboxylation under appropriate conditions

1,4-Dithiane Reactivity

The 1,4-dithiane heterocycle presents several reactive sites:

-

The sulfur atoms can undergo oxidation to form sulfoxides or sulfones

-

The ring can participate in various ring-opening reactions

-

The heterocycle can function as a protecting group under specific conditions

Unlike 1,3-dithianes, which have been extensively used as acyl anion equivalents in organic synthesis, 1,4-dithianes offer complementary reactivity but have been less thoroughly investigated . The β-fragmentation tendency in certain 1,4-dithiane derivatives presents a challenge that must be considered in synthetic applications .

Applications in Organic Synthesis

2-(1,4-Dithian-2-yl)acetic acid has potential applications as a building block in organic synthesis due to its unique structure:

As a C2-Building Block

1,4-Dithianes have been described as "attractive C2-building blocks for the synthesis of molecular architectures" . The 2-(1,4-Dithian-2-yl)acetic acid can serve as a functionalized C2-synthon that offers complementary scope to the more widely used 1,3-dithiane derivatives .

In Complex Molecule Synthesis

The compound could find application in the assembly of complex molecular architectures, including:

-

Lipid synthesis

-

Carbohydrate chemistry

-

Construction of carbocyclic scaffolds

-

Preparation of heterocyclic compounds

The literature indicates that 1,4-dithiane derivatives have been employed in the synthesis of various complex structures, suggesting similar potential for 2-(1,4-Dithian-2-yl)acetic acid .

Comparison with Related Compounds

To better understand the unique properties and potential applications of 2-(1,4-Dithian-2-yl)acetic acid, it is instructive to compare it with structurally related compounds:

These structural analogues highlight how the specific arrangement of atoms in 2-(1,4-Dithian-2-yl)acetic acid confers unique properties that distinguish it from related compounds.

Analytical Methods for Characterization

Several analytical techniques are appropriate for the characterization and analysis of 2-(1,4-Dithian-2-yl)acetic acid:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, including the chemical environment of protons and carbons in both the dithiane ring and acetic acid group.

-

Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands for the carboxylic acid group (typically around 1700-1725 cm-1 for C=O stretching and broad O-H stretching at 2500-3300 cm-1).

-

Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the 1,4-dithiane structure and acetic acid moiety.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be useful for assessing the purity of synthesized 2-(1,4-Dithian-2-yl)acetic acid, with expected retention times influenced by the compound's moderate polarity due to the carboxylic acid group.

Future Research Directions

Several promising avenues exist for future research on 2-(1,4-Dithian-2-yl)acetic acid:

Synthetic Methodology Development

Development of improved synthetic routes with higher yields and selectivity would enhance accessibility of this compound for research applications. The Parham ring expansion methodology offers a starting point, but optimization for the specific target compound would be valuable .

Biological Activity Screening

Comprehensive screening for biological activities, including antimicrobial, enzyme inhibitory, and potential therapeutic applications, would help establish the practical utility of 2-(1,4-Dithian-2-yl)acetic acid in medicinal chemistry and related fields.

Derivatization Studies

Exploration of various derivatives through functionalization of either the carboxylic acid group or the dithiane ring could generate a library of compounds with diverse properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume